RG 14893
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Overview
Description
RG-14893 is a high-affinity, competitive, orally active leukotriene B4 receptor antagonist. It is primarily used in scientific research to study the inhibition of leukotriene B4 receptors, which are involved in inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RG-14893 involves the substitution of indolyl and naphthyl compounds with a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of RG-14893 is carried out under controlled conditions to ensure high purity and yield. The process involves multiple steps of synthesis, purification, and quality control to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
RG-14893 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indolyl and naphthyl moieties.
Common Reagents and Conditions
Common reagents used in the reactions involving RG-14893 include oxidizing agents, reducing agents, and organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from the reactions of RG-14893 include various derivatives that retain the core structure of the compound while exhibiting modified functional groups .
Scientific Research Applications
RG-14893 has a wide range of scientific research applications, including:
Mechanism of Action
RG-14893 exerts its effects by competitively binding to leukotriene B4 receptors, thereby inhibiting the binding of leukotriene B4. This inhibition prevents the activation of downstream signaling pathways involved in inflammatory responses . The molecular targets of RG-14893 include the leukotriene B4 receptors, which are G-protein coupled receptors involved in mediating inflammatory signals .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: A leukotriene receptor antagonist used to manage asthma symptoms.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Uniqueness
RG-14893 is unique due to its high affinity and competitive binding to leukotriene B4 receptors. Unlike other leukotriene receptor antagonists, RG-14893 is specifically designed for research purposes and is not used clinically .
Properties
CAS No. |
141835-49-6 |
---|---|
Molecular Formula |
C29H27NO4 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-8-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C29H27NO4/c1-30(16-15-21-9-4-2-5-10-21)28(31)19-23-17-24(29(32)33)18-26-25(23)13-8-14-27(26)34-20-22-11-6-3-7-12-22/h2-14,17-18H,15-16,19-20H2,1H3,(H,32,33) |
InChI Key |
VPJQGXIZXVPFOC-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=C1)C(=O)CC2=C3C=CC=C(C3=CC(=C2)C(=O)O)OCC4=CC=CC=C4 |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)CC2=C3C=CC=C(C3=CC(=C2)C(=O)O)OCC4=CC=CC=C4 |
Appearance |
Solid powder |
Key on ui other cas no. |
141835-49-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-(methyl(2-phenethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid RG 14893 RG-14893 RG14893 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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